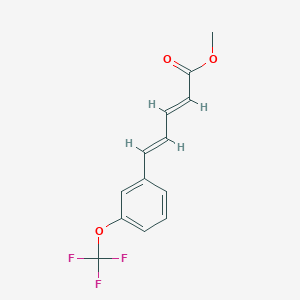
(2E,4E)-Methyl 5-(3-(trifluoromethoxy)phenyl)penta-2,4-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,4E)-Methyl 5-(3-(trifluoromethoxy)phenyl)penta-2,4-dienoate is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a penta-2,4-dienoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-Methyl 5-(3-(trifluoromethoxy)phenyl)penta-2,4-dienoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and purity. This can involve the use of continuous flow reactors, which allow for better control of reaction parameters and can lead to more efficient production. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(2E,4E)-Methyl 5-(3-(trifluoromethoxy)phenyl)penta-2,4-dienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Aplicaciones Científicas De Investigación
(2E,4E)-Methyl 5-(3-(trifluoromethoxy)phenyl)penta-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2E,4E)-Methyl 5-(3-(trifluoromethoxy)phenyl)penta-2,4-dienoate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
(2E,4E)-Methyl 5-(3-methoxyphenyl)penta-2,4-dienoate: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
(2E,4E)-Methyl 5-(3-chlorophenyl)penta-2,4-dienoate: Contains a chlorine atom instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in (2E,4E)-Methyl 5-(3-(trifluoromethoxy)phenyl)penta-2,4-dienoate imparts unique properties such as increased lipophilicity and potential for enhanced biological activity compared to its analogs. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C13H11F3O3 |
|---|---|
Peso molecular |
272.22 g/mol |
Nombre IUPAC |
methyl (2E,4E)-5-[3-(trifluoromethoxy)phenyl]penta-2,4-dienoate |
InChI |
InChI=1S/C13H11F3O3/c1-18-12(17)8-3-2-5-10-6-4-7-11(9-10)19-13(14,15)16/h2-9H,1H3/b5-2+,8-3+ |
Clave InChI |
MNKYYJIPCNTTDO-QKVOYMTASA-N |
SMILES isomérico |
COC(=O)/C=C/C=C/C1=CC(=CC=C1)OC(F)(F)F |
SMILES canónico |
COC(=O)C=CC=CC1=CC(=CC=C1)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















